N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and a methoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction can be carried out in solvents like isopropanol or n-butanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-4-hydroxy-3-(1H-tetrazol-1-yl)benzenesulfonamide.
Reduction: Formation of N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenamine.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that recognize carboxylate groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
- N-cyclohexyl-4-methoxy-3-nitrobenzenesulfonamide
- N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenamine
Uniqueness
N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, while the sulfonamide group contributes to its stability and solubility .
Properties
Molecular Formula |
C14H19N5O3S |
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Molecular Weight |
337.40 g/mol |
IUPAC Name |
N-cyclohexyl-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H19N5O3S/c1-22-14-8-7-12(9-13(14)19-10-15-17-18-19)23(20,21)16-11-5-3-2-4-6-11/h7-11,16H,2-6H2,1H3 |
InChI Key |
BFNQLXMBVFBJMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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